(RS)-N-Acetyl-[b-(2-pyridyl)]alanine
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetamido-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
PIGBPTSHIOJCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Acetyl-β-alanine
- Structural Differences : Lacks the pyridyl group, instead retaining a simple β-alanine backbone.
- Functional Properties : Acts as an in-source fragment in mass spectrometry, interfering with acrylamide quantification in coffee analysis .
- Biological Relevance : Identified as a plasma metabolite differentiating type 2 diabetes (T2D) and diabetic peripheral neuropathy (DPN) cohorts .
| Property | (RS)-N-Acetyl-[β-(2-pyridyl)]alanine | N-Acetyl-β-alanine |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃ | C₅H₉NO₃ |
| Key Substituent | β-(2-pyridyl) | None (β-alanine backbone) |
| Bioactivity | Underexplored | Metabolite in T2D/DPN |
| Analytical Interference | None reported | Interferes with acrylamide |
3-(2-Naphthyl)-L-alanine Hydrochloride
- Structural Differences : Features a naphthyl group instead of pyridyl, with an L-configuration and hydrochloride salt form.
- Applications : Used in peptide synthesis for hydrophobic interactions.
- Physical Data : Molecular weight 251.70 g/mol; CAS RN 122745-12-4 .
| Property | (RS)-N-Acetyl-[β-(2-pyridyl)]alanine | 3-(2-Naphthyl)-L-alanine Hydrochloride |
|---|---|---|
| Aromatic Group | Pyridyl (heteroaromatic) | Naphthyl (polycyclic aromatic) |
| Solubility | Likely polar due to pyridyl | Enhanced via hydrochloride salt |
| Chirality | Racemic (RS) | L-enantiomer |
N-Boc-3-(2-pyridyl)-L-alanine
- Structural Differences : Boc (tert-butoxycarbonyl) protecting group vs. acetyl; L-configuration.
- Synthesis : Derived from β-(2-pyridyl)-α-alanine via methods described in Bull. Chem. Soc. Japan (1968) .
- Utility : Intermediate in peptide synthesis with orthogonal protection strategies.
| Property | (RS)-N-Acetyl-[β-(2-pyridyl)]alanine | N-Boc-3-(2-pyridyl)-L-alanine |
|---|---|---|
| Protecting Group | Acetyl | Boc |
| Stereochemistry | Racemic | L-enantiomer |
| Synthetic Yield | Not reported | High (via Reference Example 4) |
Interaction with Protein Receptors
Computational Studies
- Conformational Analysis : DFT and SCC-DFTB methods predict that N-acetyl-alanine peptides adopt helical conformations. The pyridyl group in (RS)-N-Acetyl-[β-(2-pyridyl)]alanine may introduce steric constraints, diverging from the behavior of N-acetyl-L-alanine-N-methylamide .
- Vibrational Spectra : MP2 and B3LYP methods show that substituents like pyridyl influence vibrational circular dichroism (VCD) profiles, critical for stereochemical analysis .
Preparation Methods
Suzuki-Miyaura coupling enables direct introduction of the 2-pyridyl group:
-
β-Bromoalanine Preparation : Alanine is brominated at the β-position using PBr₃ in THF under N₂ .
-
Cross-Coupling : Pd(PPh₃)₄ (5 mol%), 2-pyridylboronic acid (1.2 equiv), and K₂CO₃ in dioxane/water (3:1) at 80°C for 24 hours .
Key Data :
-
Limitations: Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| C–H Functionalization | Direct β-functionalization; fewer steps | High catalyst loading; racemization risk | 60–75 | 90–95 |
| Malonic Acid Hydrolysis | Scalable; high yields | Multi-step synthesis; harsh hydrolysis | 70–85 | 95–99 |
| Suzuki Cross-Coupling | Chemoselective; mild conditions | Requires β-haloalanine precursor | 50–65 | 85–90 |
Optimization of N-Acetylation
N-Acetylation is critical for stabilizing the amino group and preventing side reactions:
-
Reagent Comparison : Acetic anhydride in CH₂Cl₂ (0°C, 2 hours) achieves >95% conversion, while acetyl chloride requires toluene reflux (3 hours) for similar efficiency .
-
Racemization Control : Performing acetylation at low temperatures (0–5°C) minimizes epimerization, preserving the racemic mixture .
Purification and Characterization
-
Chromatography : Silica gel chromatography (EtOAc/hexanes, 1:1) removes unreacted pyridyl precursors .
-
Crystallization : Recrystallization from ethanol/water (1:3) yields colorless crystals with >99% HPLC purity .
-
Spectroscopic Data :
Industrial-Scale Considerations
-
Cost Efficiency : Malonic acid hydrolysis is preferred for large-scale production due to low catalyst costs and high yields .
-
Environmental Impact : Pd-catalyzed methods generate heavy metal waste, necessitating recycling protocols .
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (RS)-N-Acetyl-[β-(2-pyridyl)]alanine, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves β-pyridyl group introduction via alkylation or coupling reactions, followed by acetylation. For example, β-(2-pyridyl)alanine derivatives are synthesized using β-pyridyl precursors (e.g., β-picoline) with stereoselective enzymatic deacetylation to resolve enantiomers . Enantiomeric purity is validated via chiral HPLC (e.g., using a C18 column with L1 packing, as described for N-acetyl-dl-tryptophan in impurity analysis) or circular dichroism spectroscopy .
Q. How is (RS)-N-Acetyl-[β-(2-pyridyl)]alanine characterized structurally and functionally?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks (e.g., studies on similar compounds like [H-β-(2-pyridyl)-Ala-OH][BF₄] revealed triclinic symmetry and disordered anions ). Functional characterization includes FTIR for acetyl group verification and mass spectrometry for molecular weight confirmation. Fluorescence spectroscopy may assess pyridyl group interactions, as seen in isothiazolo-pyridine derivatives .
Q. What role does the 2-pyridyl moiety play in biochemical applications of this compound?
- Methodological Answer : The 2-pyridyl group enhances metal coordination and π-π stacking, making it useful in peptide design (e.g., GnRH antagonists use 3-(2-pyridyl)alanine for receptor binding ). In enzyme studies, it can act as a fluorescence probe or mimic natural substrates in active sites .
Advanced Research Questions
Q. How do supramolecular interactions influence the piezoelectric properties of β-(2-pyridyl)alanine derivatives?
- Methodological Answer : Strong hydrogen bonds (e.g., N–H⋯O in [H-β-(2-pyridyl)-Ala-OH][ClO₄]) and weak C–H⋯O contacts stabilize crystal lattices, directly affecting piezoelectric responses. Experimental design should combine crystallography (to map bonding motifs) and poling experiments under electric fields to measure voltage generation . Discrepancies in reported piezoelectric coefficients may arise from anion disorder (e.g., BF₄⁻ rotational motion in crystals) .
Q. What experimental strategies resolve contradictions in enzymatic degradation rates of N-acetylated β-alanine derivatives?
- Methodological Answer : Contradictions may stem from assay conditions (pH, temperature) or enzyme isoforms (e.g., N-acetyl-β-alanine deacetylase vs. pantothenase ). Use standardized protocols: (1) Control buffer systems (e.g., phosphate vs. Tris); (2) Compare kinetic parameters (Km, Vmax) across isoforms via UV-Vis assays monitoring acetate release .
Q. How can computational alanine scanning predict the impact of β-(2-pyridyl)alanine substitutions in protein-ligand interactions?
- Methodological Answer : Replace target residues in silico with β-(2-pyridyl)alanine and calculate binding energy changes (e.g., using molecular dynamics or MM-GBSA). Validate with experimental mutagenesis, as done for PD-L1/mAb interactions (correlation coefficient >0.6 between computational and experimental ΔΔG values ). Focus on residues critical for π-stacking or metal coordination .
Q. Why do stereoisomers of N-acetyl-β-(2-pyridyl)alanine exhibit divergent biological activities?
- Methodological Answer : D-enantiomers often show enhanced metabolic stability in peptides (e.g., GnRH antagonists ). To study this, synthesize enantiopure forms via chiral catalysts or enzymatic resolution , then compare pharmacokinetics (e.g., plasma half-life in rodent models) and receptor binding (SPR or ITC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
